3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid is an organic compound that features a triazine ring fused with a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid typically involves the reaction of 6-methyl-5-oxo-1,2,4-triazine with 3-aminobenzoic acid under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide or ethanol, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is heated to a temperature range of 80-100°C for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, facilitated by reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Scientific Research Applications
3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The benzoic acid moiety enhances the compound’s ability to interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid
- 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]phenylacetic acid
- 3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]salicylic acid
Uniqueness
3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the triazine and benzoic acid moieties allows for versatile interactions in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c1-6-9(16)13-11(15-14-6)12-8-4-2-3-7(5-8)10(17)18/h2-5H,1H3,(H,17,18)(H2,12,13,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYFLRSJKWQKGQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.